Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the tert-butoxy group: This is often done using tert-butyl esters or tert-butyl carbamates under controlled conditions.
Ureido group formation: This involves the reaction of isocyanates with amines or alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like lithium borohydride.
Substitution: Functional groups on the thiophene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium borohydride and other reducing agents can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.
Scientific Research Applications
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with different substituents.
tert-Butyl Ethers of Renewable Diols: These compounds have similar tert-butoxy groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate (CAS No. 1434643-13-6) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C20H30N2O7S
- Molecular Weight : 442.53 g/mol
- Structure : The compound features a thiophene ring, urea moiety, and diethyl ester functional groups.
Property | Value |
---|---|
Molecular Formula | C20H30N2O7S |
Molecular Weight | 442.53 g/mol |
CAS Number | 1434643-13-6 |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of related compounds have shown low micromolar IC50 values in cytotoxicity assays against human HeLa and CEM T-lymphocyte cells .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Related compounds have demonstrated antiviral activity against various cell cultures, with IC50 values ranging from 11 to 20 μM . This positions this compound as a candidate for further exploration in antiviral drug development.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
- Induction of Apoptosis : Some studies suggest that similar compounds can induce programmed cell death in cancer cells.
- Antioxidant Activity : The presence of thiophene and urea functionalities may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Study on Cytotoxicity
A study focused on the synthesis and biological evaluation of derivatives related to this compound found that certain derivatives exhibited promising cytotoxic activity against murine leukemia cells (L1210) and human T-lymphocytes (CEM). The most potent derivative showed an IC50 value comparable to established chemotherapeutic agents .
Antiviral Screening
In another investigation, several derivatives were screened for their antiviral activity against HEL cell cultures. Results indicated that some compounds displayed significant inhibition of viral replication, suggesting a viable pathway for developing antiviral therapies based on the structural framework of this compound .
Properties
Molecular Formula |
C20H30N2O7S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamoylamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H30N2O7S/c1-9-27-15(23)12-11(3)13(16(24)28-10-2)30-14(12)21-18(26)22-20(7,8)17(25)29-19(4,5)6/h9-10H2,1-8H3,(H2,21,22,26) |
InChI Key |
ZELBZTGVBYAVDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)NC(C)(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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